Methyl 2-(4-chloro-2-methylphenoxy)propanoate

Description

IUPAC Nomenclature and Molecular Architecture

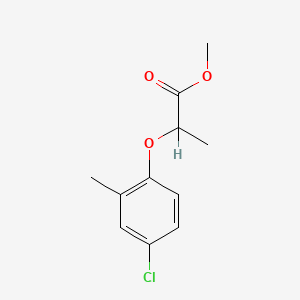

The International Union of Pure and Applied Chemistry designation for this compound follows the systematic nomenclature protocol, officially termed rac-methyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate. The Chemical Abstracts Service name simplifies this designation to this compound, reflecting the compound's essential structural components. The molecular architecture encompasses a phenoxypropionate backbone featuring a chlorinated aromatic ring system linked through an ether bridge to a propanoate moiety that has been esterified with methanol.

The fundamental molecular formula C₁₁H₁₃ClO₃ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 228.672 g/mol provides important information for analytical and synthetic applications. The compound bears the Chemical Abstracts Service registry number 23844-56-6, which serves as a unique identifier in chemical databases and literature.

The structural backbone consists of a 4-chloro-2-methylphenyl group connected via an ether linkage to a propanoic acid derivative that has been methylated at the carboxyl position. This arrangement creates a molecule with distinct hydrophilic and lipophilic regions, where the aromatic chlorinated portion contributes to lipophilicity while the ester functionality provides polar character. The presence of the methyl substituent on the aromatic ring at the ortho position relative to the ether linkage, combined with the para-positioned chlorine atom, creates a specific electronic environment that influences the molecule's reactivity and binding characteristics.

Crystallographic Analysis and Stereochemical Considerations

The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom adjacent to the ether linkage, designated as the 2-position of the propanoate chain. This chiral center gives rise to two enantiomeric forms, R and S configurations, which exist in equal proportions in the racemic mixture as indicated by the "rac-" prefix in the IUPAC nomenclature. The stereochemical designation (2R) in the systematic name refers to the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Crystallographic studies of related compounds in the phenoxypropionate family have provided insights into the three-dimensional arrangement of atoms within these molecular structures. The spatial arrangement of the chlorinated aromatic ring relative to the propanoate chain influences the overall molecular conformation and affects intermolecular interactions in the solid state. The ether linkage between the aromatic ring and the propanoate backbone creates a flexible connection point that allows for conformational changes around this bond.

The presence of the chlorine substituent at the para position of the aromatic ring introduces significant electronic effects through its electron-withdrawing properties. This electronic influence extends throughout the aromatic system and affects the electron density distribution across the molecule. The methyl group at the ortho position provides steric bulk that influences the preferred conformations around the ether linkage and may affect the accessibility of reactive sites within the molecule.

The racemic nature of the compound means that both enantiomers coexist in equal concentrations, which has important implications for crystallization behavior and solid-state packing arrangements. Different enantiomers may exhibit distinct intermolecular interactions in the crystal lattice, potentially leading to the formation of racemic compounds or conglomerate mixtures depending on the specific crystallization conditions and intermolecular forces present.

Comparative Structural Analysis with Related Phenoxypropionate Esters

The structural characteristics of this compound can be effectively analyzed through comparison with closely related phenoxypropionate esters and their parent acid compounds. The parent compound, 2-(4-chloro-2-methylphenoxy)propanoic acid, commonly known as mecoprop, shares the identical aromatic substitution pattern and propanoate backbone but differs in the carboxyl group functionality. The parent acid exhibits a molecular formula of C₁₀H₁₁ClO₃ with a molecular weight of 214.65 g/mol, demonstrating the structural modification achieved through methylation of the carboxyl group.

Comparison with fenoprop-methyl, which bears the systematic name rac-methyl (2R)-2-(2,4,5-trichlorophenoxy)propanoate, reveals significant differences in the aromatic substitution pattern. While both compounds share the methyl ester functionality and propanoate backbone, fenoprop-methyl contains three chlorine substituents on the aromatic ring compared to the single chlorine atom in this compound. This difference in halogenation pattern results in distinct electronic properties and molecular behavior between these related esters.

The stereochemical considerations become particularly important when comparing the R and S enantiomers of the compound with their individual biological activities. The R-enantiomer, designated as mecoprop-P, demonstrates significantly different properties compared to the S-enantiomer. This enantiomeric differentiation illustrates the importance of stereochemistry in determining the specific characteristics of chiral phenoxypropionate esters.

Structural analysis reveals that the esterification of the carboxyl group fundamentally alters the physicochemical properties compared to the parent acid. The conversion from the carboxylic acid functionality to the methyl ester reduces the polar character of the molecule and increases its lipophilicity. This structural modification affects solubility characteristics, volatility, and membrane permeability compared to the parent acid compound.

The comparative analysis demonstrates that this compound occupies a unique position within the phenoxypropionate ester family, distinguished by its specific substitution pattern, stereochemical properties, and ester functionality. These structural features collectively determine its distinct chemical and physical properties relative to other members of this important class of organic compounds.

Properties

IUPAC Name |

methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAULPFWIQKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863023 | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-19-8, 23844-56-6 | |

| Record name | Mecoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPP ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecoprop methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23844-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N12A0WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Mecoprop-methyl primarily targets broad-leaved weeds. It is a post-emergence herbicide, meaning it is designed to control weeds after they have germinated and are actively growing.

Mode of Action

Mecoprop-methyl is a selective, systemic herbicide. It is absorbed through the leaves of plants and then translocated to the roots. The compound acts as a synthetic auxin, a type of plant hormone. It mimics the action of natural auxin, leading to uncontrolled growth in the target weeds, which eventually causes their death.

Biochemical Pathways

It is known that the compound interferes with the normal growth processes regulated by auxin. This interference leads to uncontrolled growth and eventual death of the target weeds.

Result of Action

The primary result of Mecoprop-methyl’s action is the control of broad-leaved weeds. By mimicking auxin and causing uncontrolled growth, the compound effectively kills these weeds, thereby helping to maintain the health and aesthetics of lawns, sports fields, golf courses, and cereal crops.

Biological Activity

Methyl 2-(4-chloro-2-methylphenoxy)propanoate, a compound with significant biological implications, has been the subject of various studies focusing on its biological activity, mechanisms of action, and potential applications in medicine and agriculture. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a chloro-substituted aromatic ring. Its chemical formula is C12H13ClO3, and it is known for its herbicidal properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This mechanism is crucial in its herbicidal action, affecting plant growth by disrupting metabolic pathways.

- Receptor Binding : It may bind to various cellular receptors, modulating signaling pathways that can lead to physiological changes in target organisms.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, contributing to its biological effects through the generation of reactive oxygen species (ROS).

Herbicidal Activity

This compound has been extensively studied for its herbicidal properties. It acts as a selective herbicide against broadleaf weeds. Research indicates that it effectively inhibits the growth of certain weed species while having minimal impact on cereal crops .

| Herbicide | Target Weeds | Mechanism |

|---|---|---|

| This compound | Broadleaf weeds (e.g., dandelion, clover) | Inhibition of specific metabolic pathways |

Antimicrobial Activity

In addition to its herbicidal effects, this compound has shown potential antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting possible applications in agricultural settings to control plant pathogens.

Case Studies

-

Field Trials on Herbicidal Efficacy :

- A study conducted in agricultural fields demonstrated that this compound effectively reduced the biomass of targeted weeds by over 70% compared to untreated controls. The trials highlighted its selectivity and safety for surrounding crops.

- Laboratory Studies on Antimicrobial Activity :

Environmental Impact and Degradation

The environmental persistence of this compound has been a concern due to its potential contamination of soil and water sources. Studies indicate that microbial degradation plays a crucial role in reducing its concentration in the environment. Specific soil bacteria have been identified that can metabolize this compound, leading to its breakdown into less harmful substances .

Scientific Research Applications

Herbicide Usage

Mecoprop-methyl is primarily utilized as a herbicide to control specific weed populations in various crops. Its effectiveness lies in its ability to disrupt plant growth mechanisms, making it valuable in crop management strategies.

- Target Weeds: Broadleaf weeds in cereal crops and grasslands.

- Mechanism of Action: The compound operates by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target plants.

Environmental Impact

The use of Mecoprop-methyl has been scrutinized due to environmental concerns. Studies indicate that while it effectively controls weeds, it may pose risks such as:

- Skin Sensitization: Potential allergic reactions upon contact.

- Aquatic Toxicity: Classified as very toxic to aquatic life, necessitating careful application practices.

Research has focused on the biological activity of Mecoprop-methyl, examining its interactions with various biological systems. Key areas of study include:

- Enzyme Inhibition: Investigations into how the compound inhibits specific enzymes, potentially affecting metabolic pathways in plants.

- Receptor Binding Studies: Understanding how Mecoprop-methyl interacts with cellular receptors can provide insights into its herbicidal efficacy.

Synthesis of Active Ingredients

Mecoprop-methyl serves as a precursor for synthesizing (S)-2-(4-chloro-2-methylphenoxy)propanoic acid, also known as (S)-mecoprop. This synthesis involves:

- Methylation Reactions: Using agents like diazomethane or methanol to achieve the desired ester intermediate.

This process is crucial for developing selective herbicides that target specific weed species while minimizing harm to crops.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Impact |

|---|---|---|

| Agriculture | Herbicide for broadleaf weeds | Disrupts plant growth mechanisms |

| Scientific Research | Enzyme inhibition studies | Modulates metabolic pathways |

| Synthesis | Precursor for (S)-mecoprop | Methylation reactions |

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of Mecoprop-methyl demonstrated its effectiveness in controlling broadleaf weeds in wheat crops. The results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as a reliable herbicide.

Case Study 2: Environmental Risk Assessment

An environmental risk assessment evaluated the impact of Mecoprop-methyl on non-target organisms. The findings suggested that while it effectively controls target weeds, its application must be managed carefully to mitigate risks to aquatic ecosystems.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Chromatographic Behavior

A study using a hydro-organic mobile phase (pH 2.12) demonstrated that retention times (k') correlate with substituent electronegativity and hydrophobicity:

- 2-Phenoxypropionic acid: k' = 2.01

- 2-(2-Chlorophenoxy)propionic acid: k' = 3.93

- This compound: k' = 7.19

- 2-(2,4,5-Trichlorophenoxy)propionic acid: k' = 11.74

The selectivity factor (α) between this compound and its monochloro analogue (2-(2-chlorophenoxy)propionic acid) is 1.8, indicating significant differences in interaction with hydrophobic stationary phases .

Derivatives with Modified Functional Groups

Table 2: Derivatives with Enhanced Bioactivity

Environmental and Metabolic Considerations

- Hydrolysis Stability: Methyl esters (e.g., this compound) hydrolyze slower than carboxylic acid analogues, prolonging soil activity. Ethyl and butyl esters exhibit even greater stability .

- Metabolites: Common metabolites include 2-(4-chloro-2-methylphenoxy)propionic acid (via esterase cleavage) and hydroxylated derivatives, which are less herbicidal but more water-soluble .

Preparation Methods

Chlorination of 2-Methylphenoxyalkanoic Acid Derivatives

A prominent method involves the selective chlorination of 2-methylphenoxyalkanoic acids to obtain the 4-chloro derivative, which is the core structure of methyl 2-(4-chloro-2-methylphenoxy)propanoate.

Chlorinating Agent: Hypochlorous acid (HCIO) is preferred due to its ability to selectively monochlorinate the phenoxy ring, minimizing poly-chlorination and side reactions.

pH Control: The reaction is maintained at a pH range of 7.0 to 9.4, optimally between 7.0 and 8.5, to maximize the presence of HCIO and suppress chlorine gas (Cl₂) formation, which can lead to less selective chlorination.

Temperature: The reaction temperature is controlled between 0°C and 50°C, with 10°C to 30°C being optimal. Lower temperatures favor a higher ratio of 4-chlorinated product to 6-chlorinated isomer, improving selectivity.

Catalysts: Certain catalysts, including compounds that can interact electropositively with the chlorinating agent, improve the selectivity and yield.

Reaction Time and Monitoring: Chlorinating agent is added gradually over several hours with redox potential monitoring to control the reaction progress.

Post-Reaction Treatment: Excess chlorinating agent is neutralized (e.g., with sodium thiosulfate), and the product is isolated by acidification and extraction, often involving heating and phase separation to obtain the acid or its methyl ester.

- Yields of the 4-chloro derivative (MCPA) are reported around 82.8% w/w.

- The ratio of 4-chlorinated to 6-chlorinated phenoxy acid can reach up to 10.2 or higher depending on conditions.

- The process is environmentally favorable, using water as solvent and avoiding harsh reagents.

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Temperature | 10°C – 30°C | Higher selectivity for 4-chlorination |

| pH | 7.0 – 8.5 | Maximizes HCIO, minimizes Cl₂ formation |

| Chlorinating Agent | Hypochlorous acid (HCIO) | Monochlorination, high selectivity |

| Reaction Time | Several hours | Controlled addition improves yield |

| Yield | ~82.8% w/w | High yield with good selectivity |

Nucleophilic Substitution Using 4-Chloro-2-methylphenol and Methyl 2-chloropropionate

Another well-documented preparation involves the nucleophilic aromatic substitution reaction between 4-chloro-2-methylphenol and methyl 2-chloropropionate under basic conditions to form this compound.

-

- 4-Chloro-2-methylphenol

- Methyl 2-chloropropionate (optically active form for stereoselectivity)

- Sodium hydroxide (to generate phenolate ion)

- Organic solvent such as toluene

-

- The phenol and sodium hydroxide are dissolved in toluene and cooled to approximately 7°C.

- Methyl 2-chloropropionate is added dropwise over 15 minutes.

- The mixture is stirred for 5 hours with temperature control: below 20°C for 2 hours, then below 30°C for 3 hours.

- The reaction mixture is then heated to reflux for 1.5 hours to complete the reaction.

-

- After cooling, water is added, and the aqueous layer is separated.

- Neutralization with hydrochloric acid precipitates the product.

- Extraction with methylene chloride, drying over sodium sulfate, decolorizing charcoal treatment, filtration, and solvent removal under reduced pressure yields the pure product.

-

- The product obtained is dextrorotatory this compound.

- Melting point approximately 96°C.

- Optical rotation confirms stereochemistry.

| Step | Conditions | Notes |

|---|---|---|

| Cooling | ~7°C | Controls reaction rate and selectivity |

| Addition | 15 minutes, dropwise | Prevents side reactions |

| Stirring | 5 hours (below 30°C) | Ensures completion |

| Reflux | 1.5 hours | Drives reaction to completion |

| Workup | Acidification, extraction | Isolates pure product |

| Yield & Purity | High; stereochemically pure | Optical rotation confirms enantiomer |

Synthetic Route Overview and Comparative Notes

| Preparation Method | Advantages | Disadvantages/Challenges |

|---|---|---|

| Chlorination of 2-methylphenoxyalkanoic acid | High selectivity for 4-chlorination; environmentally friendly; aqueous medium | Requires precise pH and temperature control; potential for side chlorination |

| Nucleophilic substitution with methyl 2-chloropropionate | High stereochemical control; well-established procedure; good yields | Requires organic solvents; multi-step workup; temperature-sensitive |

Summary of Research Findings

Selectivity and Yield: The chlorination method using HCIO in aqueous media achieves high selectivity for the 4-chloro isomer with yields around 80-85%. Temperature and pH are critical parameters influencing selectivity and yield.

Stereochemistry: The nucleophilic substitution approach allows for the preparation of optically active this compound, important for applications requiring enantiomerically pure compounds.

Environmental and Safety Considerations: The chlorination method avoids hazardous reagents like elemental chlorine gas and uses mild conditions, improving safety and environmental compatibility.

Industrial Applicability: Both methods are scalable, with the chlorination process being simpler and more cost-effective, while the nucleophilic substitution route offers better control over stereochemistry.

Q & A

Basic Questions

Q. What safety protocols are essential for handling Methyl 2-(4-chloro-2-methylphenoxy)propanoate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation to minimize inhalation exposure and enclose processes where feasible .

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection. Ensure access to emergency showers and eye wash stations.

- Hygiene Practices : Prohibit eating/drinking in labs, enforce handwashing before breaks, and provide training for decontaminating clothing .

- Monitoring : Regularly measure airborne concentrations; if levels exceed thresholds, implement additional controls.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Analyze and spectra to confirm the ester group, aromatic protons (4-chloro-2-methylphenoxy), and methyl propanoate backbone.

- IR : Identify carbonyl (C=O) stretching (~1740 cm) and aromatic C-Cl bonds (~750 cm).

- Chromatography : Use HPLC or GC-MS with reference standards (e.g., fenofibric acid derivatives) to validate purity and retention times .

Q. What are the critical parameters for synthesizing this compound with high yield?

- Methodological Answer :

- Reaction Optimization :

- Catalyst Selection : Palladium-based catalysts (e.g., PdCl(dppf)) for coupling reactions, as seen in analogous ester syntheses .

- Temperature Control : Maintain 80–100°C for efficient esterification.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Use column chromatography or recrystallization to isolate the product from byproducts like unreacted phenols or chlorinated intermediates .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how can their activity be assayed?

- Methodological Answer :

- Key Enzyme : (R)-dichlorprop dioxygenase (EC 1.14.11.44) catalyzes the cleavage of the compound into 4-chloro-2-methylphenol, pyruvate, and succinate using 2-oxoglutarate and O .

- Assay Design :

- Substrate Incubation : Mix the compound with 2-oxoglutarate, Fe, and enzyme extract.

- Product Quantification : Monitor pyruvate via lactate dehydrogenase-coupled assays or HPLC for phenolic byproducts.

- Table: Enzymatic Degradation Products

| Substrate | Cofactors | Products |

|---|---|---|

| This compound | 2-oxoglutarate, O | 4-Chloro-2-methylphenol, Pyruvate, Succinate |

Q. How can data discrepancies in impurity profiling of this compound be resolved?

- Methodological Answer :

- Analytical Strategies :

- LC-MS/MS : Detect trace impurities (e.g., fenofibric acid derivatives) with high sensitivity .

- Isotopic Labeling : Use -labeled internal standards to distinguish impurities from matrix effects.

- Case Study : Impurities like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (EP Impurity D) can co-elute; optimize gradient elution with C18 columns to enhance resolution .

Q. What computational approaches predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives and partition coefficients (log K).

- Molecular Dynamics : Simulate interactions with soil organic matter to assess adsorption potential.

- Metabolic Pathway Prediction : Leverage databases (e.g., KEGG) to map plausible microbial degradation routes inferred from enzymatic assays .

Q. How can derivatives of this compound be designed for enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to increase herbicidal activity, as seen in related propanoate esters .

- Stereochemistry : Synthesize enantiomers (e.g., (R)- vs. (S)-forms) and test selectivity in target assays.

- Synthetic Routes : Employ Suzuki-Miyaura coupling to attach boronate esters for functionalized derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.